molecular formula C24H52Sn B1617953 Tetrahexylstannane CAS No. 3590-83-8

Tetrahexylstannane

Cat. No.: B1617953
CAS No.: 3590-83-8
M. Wt: 459.4 g/mol
InChI Key: DNVMCVHRVFLVJM-UHFFFAOYSA-N
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Description

Tetrahexylstannane, also known as tetrahexyltin, is an organotin compound with the molecular formula C24H52Sn. It is characterized by the presence of four hexyl groups attached to a central tin atom. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahexylstannane can be synthesized through the reaction of hexylmagnesium bromide with tin tetrachloride. The reaction typically proceeds as follows:

SnCl4+4C6H13MgBrSn(C6H13)4+4MgBrCl\text{SnCl}_4 + 4 \text{C}_6\text{H}_{13}\text{MgBr} \rightarrow \text{Sn(C}_6\text{H}_{13})_4 + 4 \text{MgBrCl} SnCl4​+4C6​H13​MgBr→Sn(C6​H13​)4​+4MgBrCl

This reaction is carried out under an inert atmosphere to prevent the oxidation of the reagents and products. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to handle the reagents and products efficiently. The purity of the final product is ensured through distillation and recrystallization techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form hexylstannic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of this compound are less common but can be achieved using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one or more hexyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tetrahexylstannane exerts its effects is primarily through its ability to form stable carbon-tin bonds. These bonds are crucial in various organic reactions, including coupling reactions and substitutions. The molecular targets and pathways involved depend on the specific application, such as the formation of new carbon-carbon bonds in organic synthesis or the interaction with biological molecules in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: Tetrahexylstannane is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring specific hydrophobic characteristics and stability .

Properties

IUPAC Name

tetrahexylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H13.Sn/c4*1-3-5-6-4-2;/h4*1,3-6H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVMCVHRVFLVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Sn](CCCCCC)(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189474
Record name Stannane, tetrahexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3590-83-8
Record name Tetrahexylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3590-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, tetrahexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, tetrahexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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